molecular formula C28H31N3O7 B11972295 Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11972295
M. Wt: 521.6 g/mol
InChI Key: CGCGXLJWJMKHOW-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-3,5-pyridinedicarboxylic acid with 3-(2-furyl)-1-phenyl-1H-pyrazole in the presence of a dehydrating agent. This is followed by esterification with 2-methoxyethanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxyethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid derivatives, while reduction of the nitro group would produce the corresponding amine.

Scientific Research Applications

Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-methoxyethyl) phthalate: Another compound with similar methoxyethyl groups but different core structure.

    Bis(2-ethylhexyl) phthalate: A phthalate ester with different alkyl groups.

    Bis(2-methoxyethyl)amine: Contains methoxyethyl groups but lacks the complex aromatic structure.

Uniqueness

Bis(2-methoxyethyl) 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its combination of a pyrazole ring, furan ring, and pyridine ring, along with methoxyethyl ester groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

Molecular Formula

C28H31N3O7

Molecular Weight

521.6 g/mol

IUPAC Name

bis(2-methoxyethyl) 4-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H31N3O7/c1-18-23(27(32)37-15-13-34-3)25(24(19(2)29-18)28(33)38-16-14-35-4)21-17-31(20-9-6-5-7-10-20)30-26(21)22-11-8-12-36-22/h5-12,17,25,29H,13-16H2,1-4H3

InChI Key

CGCGXLJWJMKHOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCOC)C2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4)C(=O)OCCOC

Origin of Product

United States

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